molecular formula C21H23F3 B3345619 4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 1072141-52-6

4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B3345619
CAS No.: 1072141-52-6
M. Wt: 332.4 g/mol
InChI Key: IORHWXWYCBCYOU-UHFFFAOYSA-N
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Description

4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (CAS: 1072141-52-6) is a biphenyl derivative featuring a trans-4-ethylcyclohexyl substituent on one aromatic ring and a trifluoromethyl (-CF₃) group on the opposing ring. Its molecular formula is C₂₁H₂₃F₃, with a molecular weight of 332.4 g/mol . Predicted physical properties include a density of 1.082 ± 0.06 g/cm³ and a boiling point of 389.6 ± 42.0 °C . The compound is structurally characterized by its rigid biphenyl core, which is modified with sterically demanding cyclohexyl and electron-withdrawing trifluoromethyl groups.

Properties

IUPAC Name

1-(4-ethylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-13-20(14-12-19)21(22,23)24/h7-16H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORHWXWYCBCYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl, with the CAS number 1072141-52-6, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C21H23F3C_{21}H_{23}F_{3}, and it has a molecular weight of approximately 332.4 g/mol .

Chemical Structure

The compound features a biphenyl backbone with a trifluoromethyl group and an ethylcyclohexyl substituent, which may influence its interaction with biological targets. The structural formula can be represented as follows:

InChI InChI 1S C21H23F3 c1 2 15 3 5 16 6 4 15 17 7 9 18 10 8 17 19 11 13 20 14 12 19 21 22 23 24 h7 16H 2 6H2 1H3\text{InChI InChI 1S C21H23F3 c1 2 15 3 5 16 6 4 15 17 7 9 18 10 8 17 19 11 13 20 14 12 19 21 22 23 24 h7 16H 2 6H2 1H3}

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly those associated with the dopaminergic system. This interaction could provide insights into its potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds on dopaminergic pathways:

  • Dopamine Receptor Interaction : A study indicated that modifications in the structure of biphenyl compounds can lead to selective binding to dopamine receptors, particularly D2 and D3 subtypes, which are crucial for managing conditions like schizophrenia and Parkinson's disease .
  • Cholinergic Modulation : Another research effort focused on cholinergic systems revealed that similar compounds can exhibit properties that modulate acetylcholine receptors, potentially influencing cognitive functions .
  • Toxicity and Efficacy : Toxicological assessments have shown varying degrees of cytotoxicity among related compounds. For instance, certain derivatives exhibited lower cytotoxicity while maintaining effective receptor binding profiles .

Data Table: Biological Activity Summary

Study ReferenceCompound TestedBiological TargetKey Findings
VU0357017M1 Muscarinic ReceptorHigh selectivity and BBB penetration
AripiprazoleD2 Dopamine ReceptorG protein-biased signaling observed
Triazolyl AzabicyclohexanesD3 Dopamine ReceptorPotent antagonistic activity

Scientific Research Applications

Material Science

One of the primary applications of 4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl is in the field of material science. Its unique fluorinated structure enhances thermal stability and chemical resistance, making it an ideal candidate for high-performance polymers and coatings. Research has shown that incorporating this compound into polymer matrices can significantly improve their mechanical properties and durability under extreme conditions .

Organic Electronics

The compound has also been explored for use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport and improve device efficiency has been documented in various studies. The trifluoromethyl group contributes to the electron-withdrawing properties, enhancing the electronic characteristics of the materials used in these devices.

Environmental Applications

The compound's stability and resistance to degradation make it a candidate for environmental applications, such as in the development of sensors for detecting pollutants or hazardous substances. Its fluorinated nature can enhance selectivity and sensitivity in various analytical techniques used for environmental monitoring .

Case Study 1: Polymer Composites

A study published in a materials science journal explored the incorporation of this compound into polycarbonate matrices. The results indicated that composites containing this compound exhibited improved thermal stability and mechanical strength compared to pure polycarbonate. This enhancement is attributed to the strong intermolecular interactions facilitated by the biphenyl structure .

Case Study 2: OLED Devices

Research conducted at a leading university focused on using this compound as an electron transport layer in OLEDs. The findings demonstrated that devices utilizing this compound achieved higher luminance and efficiency compared to traditional materials. The study highlighted the importance of molecular design in optimizing device performance.

A preliminary investigation into the biological activity of related biphenyl compounds suggested potential anti-cancer properties. Although direct studies on this specific compound are scarce, its structural analogs have shown promise in inhibiting cancer cell proliferation, warranting further exploration into its pharmacological applications .

Comparison with Similar Compounds

Key Observations:

  • Alkyl Chain Effects : Extending the alkyl chain from ethyl (C₂H₅) to propyl (C₃H₇) increases molecular weight and hydrophobicity, which can stabilize liquid crystalline phases at higher temperatures .
  • Fluorination : Additional fluorine atoms (e.g., in 174805-87-9) enhance electronegativity and thermal stability, making the compound suitable for optoelectronic devices . Conversely, trifluoromethyl groups provide strong electron-withdrawing effects, improving charge transport in semiconductors .
  • Polar Substituents : Ethoxy groups (e.g., in 189750-98-9) introduce polarity and flexibility, enabling fine-tuning of mesophase behavior in LC mixtures .

Compounds with Complex Fluorinated and Cyclohexyl Substituents

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1,1'-Biphenyl,4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl] N/A C₂₅H₃₃F - 4-ethyl, 2-F
- 4'-(trans-4-propylcyclohexyl)ethyl
352.5 Bulky substituents reduce crystallization; potential for amorphous organic semiconductors
2'-(Chloromethyl)-4-fluoro-5-isopropyl-2-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl 875551-28-3 C₂₀H₂₀ClF₄O - Cl, F, OCH₃, CF₃ 398.8 Multifunctional substituents enable use in pharmaceutical intermediates (e.g., Anacetrapib synthesis)

Key Observations:

  • Steric Effects : Bulky substituents like propylcyclohexylethyl (in C₂₅H₃₃F) disrupt molecular packing, favoring amorphous phases in organic electronics .
  • Multifunctional Groups : Chloromethyl, methoxy, and trifluoromethyl groups (e.g., in 875551-28-3) create diverse reactivity, enabling applications in drug synthesis .

Q & A

Q. What are the common synthetic routes for preparing 4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl, and how are intermediates characterized?

The compound is synthesized via cross-coupling reactions, such as palladium- or nickel-catalyzed reductive coupling. For example, biphenyl derivatives with trifluoromethyl groups are often prepared using Suzuki-Miyaura coupling, where boronic acid intermediates react with halogenated aromatic partners. Key intermediates (e.g., 4-phenoxy-4'-trifluoromethyl-1,1'-biphenyl) are purified via column chromatography (petroleum ether/ethyl acetate gradients) and characterized using 1H^1H NMR, 13C^{13}C NMR, and HRMS. Discrepancies between calculated and observed molecular weights (e.g., ±0.0006 Da in HRMS) should be resolved by verifying isotopic patterns or solvent impurities .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • NMR : 1H^1H NMR identifies proton environments (e.g., ethylcyclohexyl protons at δ 0.8–1.4 ppm; trifluoromethyl groups show no splitting). 19F^{19}F NMR confirms CF3_3 presence (δ ≈ -60 ppm).
  • HRMS : Validates molecular formula (e.g., observed m/z 337.0817 vs. calculated 337.0811 for a related compound) .
  • X-ray crystallography : Resolves stereochemistry of the trans-4-ethylcyclohexyl group, though data for this specific compound is limited in the literature.

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in liquid crystal display (LCD) materials due to its biphenyl core and fluorinated substituents, which enhance thermal stability and dielectric anisotropy. Derivatives are also explored in organic electronics and as ligands in catalysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

  • Catalyst screening : Test Pd(OAc)2_2/XPhos or NiCl2_2/dppf systems for cross-coupling efficiency.
  • Solvent effects : Use toluene or THF for better solubility of aromatic intermediates.
  • Temperature control : Maintain 65–80°C to balance reaction rate and side-product formation .
  • Purity checks : Monitor by TLC (Rf_f ≈ 0.3 in 20:1 petroleum ether/ethyl acetate) .

Q. How should contradictions in spectroscopic data be addressed?

For example, if 1H^1H NMR shows unexpected splitting in the ethylcyclohexyl group:

  • Verify trans/cis isomer ratios : Use 13C^{13}C NMR to confirm cyclohexyl chair conformation (trans substituents show distinct axial-equatorial coupling).
  • Check for diastereomers : Chiral HPLC or polarimetry can resolve enantiomeric impurities.
  • Revisit reaction conditions : Trace acids/bases may protonate intermediates, altering NMR shifts .

Q. What analytical methods are suitable for detecting trace amounts in environmental samples?

  • QuEChERS extraction : For dust or soil matrices, use acetonitrile partitioning and cleanup with PSA/C18 sorbents.
  • GC-MS/MS : Employ a DB-5MS column (30 m × 0.25 mm) with EI ionization. Monitor fragment ions (e.g., m/z 264.1 and 277.1 for this compound) .
  • Recovery validation : Spike samples at 20–100 μg/L; recoveries >80% indicate method robustness .

Q. How does the trans-4-ethylcyclohexyl group influence mesomorphic properties in liquid crystals?

  • Conformational rigidity : The trans-cyclohexyl group reduces rotational entropy, enhancing nematic phase stability.
  • Comparative studies : Replace the ethyl group with propyl or pentyl to study alkyl chain length effects on clearing temperatures.
  • DFT modeling : Calculate dipole moments and polarizability anisotropy to correlate structure with dielectric properties .

Q. What safety protocols are recommended for handling this compound?

  • Toxicology : While specific data is limited, structurally similar biphenyls show moderate ecotoxicity (e.g., LC50_{50} > 10 mg/L in Daphnia).
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure.
  • Waste disposal : Incinerate at >800°C with scrubbing for halogenated byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Reactant of Route 2
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4-(trans-4-Ethylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl

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